1,2-Bis(trifluoromethyl)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOEDQFGXTEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195818 | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-95-4 | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRD8XU7FGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Hexafluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. Hexafluoro-o-xylene, systematically named 1,2-bis(trifluoromethyl)benzene, is a prime exemplar of a fluorinated building block that offers a unique combination of stability, lipophilicity, and conformational constraints. This guide provides a comprehensive overview of the core physical properties of hexafluoro-o-xylene, offering insights into its behavior and potential applications for professionals in research and drug development.[1]

Molecular Identity and Core Physical Characteristics

Hexafluoro-o-xylene is an aromatic compound where two adjacent methyl groups of o-xylene are perfluorinated. This substitution dramatically alters the molecule's properties compared to its hydrocarbon analog.

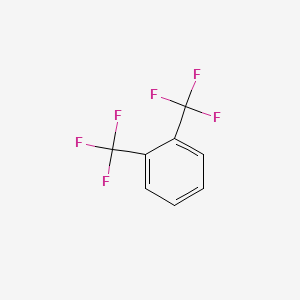

Below is a diagram illustrating the molecular structure of hexafluoro-o-xylene.

Caption: Molecular structure of hexafluoro-o-xylene.

A summary of the fundamental physical properties of hexafluoro-o-xylene is presented in the table below.

| Property | Value | Source(s) |

| Synonyms | This compound, α,α,α,α',α',α'-Hexafluoro-o-xylene | [1] |

| CAS Number | 433-95-4 | [1] |

| Molecular Formula | C₈H₄F₆ | [1][2] |

| Molecular Weight | 214.11 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.44 g/cm³ | [1] |

| Boiling Point | 142 °C | [1] |

| Melting Point | -28.0 °C | |

| Refractive Index (n20/D) | 1.39 | [1] |

Thermodynamic and Solubility Properties

The thermodynamic and solubility characteristics of hexafluoro-o-xylene are critical for its application in various experimental and industrial settings.

Vapor Pressure

Solubility Profile

The solubility of a compound is a key determinant of its utility in drug formulation and as a reagent in chemical synthesis. Hexafluoro-o-xylene exhibits a distinct solubility profile:

-

Aqueous Solubility: Due to its highly fluorinated and nonpolar nature, hexafluoro-o-xylene has very low solubility in water.

-

Organic Solvents: It is readily soluble in a range of nonpolar organic solvents. This is attributed to favorable van der Waals interactions between the fluorinated compound and the solvent molecules.

| Solvent | Qualitative Solubility |

| Toluene | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Ethanol | Soluble |

| Methanol | Sparingly Soluble |

| Hexane | Soluble |

| Water | Insoluble |

The high solubility in nonpolar solvents makes it a suitable reactant for a variety of organic transformations.

Spectroscopic Characterization

The unique structural features of hexafluoro-o-xylene give rise to characteristic spectroscopic signatures, which are indispensable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of hexafluoro-o-xylene.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four aromatic protons. The chemical shifts of these protons will be influenced by the strong electron-withdrawing nature of the two adjacent trifluoromethyl groups, likely causing them to appear downfield compared to the aromatic protons of o-xylene.

-

¹³C NMR: The carbon NMR spectrum will provide information on both the aromatic and trifluoromethyl carbons. The carbon atoms of the trifluoromethyl groups will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbon signals will also be influenced by the fluorine atoms through space and through bonds.

-

¹⁹F NMR: Due to the C₂ symmetry of the molecule, where the two trifluoromethyl groups are rotated in opposite directions, the three fluorine atoms within each CF₃ group are non-equivalent.[3] This should result in three distinct signals in the ¹⁹F NMR spectrum, a key feature for confirming the compound's identity and conformation.[3]

Infrared (IR) Spectroscopy

The IR spectrum of hexafluoro-o-xylene is dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl groups.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1350-1100 | C-F stretch (very strong) |

| ~800-700 | Aromatic C-H out-of-plane bend |

The intense C-F stretching vibrations are a hallmark of fluorinated compounds and can be used for their rapid identification.

Mass Spectrometry (MS)

In mass spectrometry, hexafluoro-o-xylene will produce a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern will be influenced by the stability of the aromatic ring and the trifluoromethyl groups. Common fragmentation pathways may involve the loss of a fluorine atom (M-19) or a trifluoromethyl radical (M-69).

Applications in Drug Development and Research

The unique properties of hexafluoro-o-xylene make it a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[1] The introduction of two trifluoromethyl groups can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

-

Scaffold for Novel Therapeutics: The rigid and sterically demanding nature of the this compound core can be exploited to create molecules with specific three-dimensional conformations, which is crucial for achieving high selectivity for a particular biological target.

-

Synthesis of Kinase Inhibitors: The trifluoromethyl group is a common feature in many kinase inhibitors, as it can enhance binding to the ATP-binding pocket.[4] Hexafluoro-o-xylene can serve as a starting material for the synthesis of novel kinase inhibitors with improved potency and pharmacokinetic profiles.[4]

-

Development of Celecoxib Analogues: Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group. The hexafluoro-o-xylene scaffold can be used to synthesize analogues of celecoxib with potentially improved efficacy or reduced side effects.[5][6]

The workflow for utilizing hexafluoro-o-xylene in the synthesis of a hypothetical kinase inhibitor is depicted below.

Caption: A generalized synthetic workflow for a kinase inhibitor using hexafluoro-o-xylene.

Experimental Protocols

The accurate determination of the physical properties of hexafluoro-o-xylene relies on standardized and well-controlled experimental procedures.

Protocol 1: Determination of Boiling Point (Micro-scale)

This method provides a reliable determination of the boiling point using a small amount of the sample.

Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of hexafluoro-o-xylene into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: When a continuous and rapid stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The recorded boiling point should be within a narrow range (± 1 °C).

Protocol 2: Determination of Melting Point

Given that hexafluoro-o-xylene is a liquid at room temperature, its melting point is determined using a cooling method.

Methodology:

-

Sample Preparation: Place a small sample of hexafluoro-o-xylene in a thin-walled test tube.

-

Cooling Bath: Prepare a cooling bath (e.g., dry ice/acetone or liquid nitrogen) in a Dewar flask.

-

Temperature Monitoring: Place a low-temperature thermometer or a thermocouple into the sample.

-

Cooling and Observation: Slowly lower the test tube into the cooling bath while gently stirring the sample with the thermometer. Record the temperature at regular intervals.

-

Melting Point Determination: A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point. The temperature will remain constant as the liquid solidifies.

-

Validation: Allow the sample to warm up slowly and record the temperature at which the last solid melts. This should be in close agreement with the freezing point.

Protocol 3: Acquisition of Infrared (IR) Spectrum

This protocol describes the acquisition of an IR spectrum for a liquid sample using the thin-film method.

Methodology:

-

Sample Preparation: Place one to two drops of hexafluoro-o-xylene onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Spectrometer Setup: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Validation: The spectrum should be free of significant water and CO₂ peaks. The characteristic strong C-F stretching bands should be clearly visible.

Safety and Handling

Hexafluoro-o-xylene is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant to the skin and eyes.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic compounds.

Conclusion

Hexafluoro-o-xylene is a valuable and versatile building block for researchers and drug development professionals. Its unique physical and chemical properties, stemming from the presence of two trifluoromethyl groups on an aromatic ring, offer significant advantages in the design and synthesis of novel molecules with enhanced biological activity and material properties. A thorough understanding of its physical characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

- PubChem. This compound. [Link]

- Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

- Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]

- The Journal of Chemical Physics.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

An In-depth Technical Guide to 1,2-Bis(trifluoromethyl)benzene

This guide provides an in-depth technical overview of 1,2-bis(trifluoromethyl)benzene, a crucial organofluorine compound. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, synthesis, analytical characterization, and applications, with a strong emphasis on safety and handling protocols.

Introduction: The Significance of Vicinal Trifluoromethyl Groups

This compound, also known by its synonym α,α,α,α',α',α'-Hexafluoro-o-xylene, is an aromatic compound distinguished by two trifluoromethyl (-CF₃) groups on adjacent carbon atoms of a benzene ring.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable building block and intermediate in various fields, particularly in medicinal chemistry and materials science.[1][2]

The trifluoromethyl group is a well-established pharmacophore in drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] The presence of two such groups in close proximity on a benzene scaffold creates a highly specialized chemical entity with distinct reactivity and utility.[1]

Part 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Data

The physical state and properties of a compound dictate its handling, storage, and application conditions. This compound is a colorless to almost colorless clear liquid at room temperature.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 433-95-4 | [1][6][7] |

| Density | 1.44 g/cm³ | [1][2] |

| Boiling Point | 142 °C | [1][2] |

| Refractive Index | n20/D 1.39 | [1][2] |

| Solubility | Poorly soluble in water; soluble in nonpolar organic solvents like benzene and toluene. | [9] |

The nonpolar nature, conferred by the trifluoromethyl groups, is a key determinant of its solubility characteristics.[9]

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes, often starting from more common xylene isomers.

Synthetic Pathways

A common industrial method involves the chlorination of xylene to form bis(trichloromethyl)benzene, followed by a fluorination step.[10] This process requires careful control of reaction conditions to achieve the desired substitution pattern and yield.

A generalized workflow for the synthesis is depicted below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 433-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1,2-Bis(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-bis(trifluoromethyl)benzene, a key fluorinated building block in the pharmaceutical and materials science industries. Due to a scarcity of publicly available quantitative solubility data for this specific isomer, this guide synthesizes qualitative information, comparative data from its isomers (1,3- and 1,4-bis(trifluoromethyl)benzene), and fundamental principles of solute-solvent interactions to provide researchers, scientists, and drug development professionals with a robust framework for its use. This document delves into the physicochemical properties of this compound, outlines experimental protocols for solubility determination, and discusses the theoretical underpinnings that govern its behavior in various organic solvents.

Introduction: The Significance of this compound

This compound, also known as α,α,α,α',α',α'-hexafluoro-o-xylene, is a colorless liquid at room temperature.[1] Its utility in organic synthesis is significant, serving as a versatile intermediate in the creation of complex molecular architectures for agrochemicals, specialty polymers, and advanced materials.[2][3] The two trifluoromethyl groups on the benzene ring impart unique electronic properties, enhance chemical and thermal stability, and increase lipophilicity in the resulting molecules.[2][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficient formulation of final products.

Physicochemical Properties: A Comparative Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. A comparative analysis of the physicochemical properties of the three isomers of bis(trifluoromethyl)benzene provides valuable insights into their expected solubility behavior.

| Property | This compound | 1,3-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene |

| Molecular Formula | C₈H₄F₆ | C₈H₄F₆ | C₈H₄F₆ |

| Molecular Weight | 214.11 g/mol [4] | 214.11 g/mol [5] | 214.11 g/mol |

| Appearance | Colorless to almost colorless clear liquid[2] | Clear colorless liquid[6] | - |

| Density (at 25°C) | 1.44 g/mL[2] | 1.378 g/mL[6] | 1.381 g/mL |

| Boiling Point | 142 °C[2] | 116-116.3 °C[6] | 116 °C |

| Refractive Index (n20D) | 1.39[2] | 1.379[6] | 1.379 |

| Water Solubility | Poor/Insoluble[1] | Insoluble[6][7] | - |

The data indicates that all three isomers are dense, non-polar liquids with very low water solubility. The ortho-isomer (1,2-) has a notably higher boiling point, which may suggest stronger intermolecular forces compared to the meta- (1,3-) and para- (1,4-) isomers. This could have implications for its solubility in certain solvents.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, based on its nonpolar nature and available qualitative information, a general solubility profile can be constructed.[1] For a more comprehensive understanding, the known qualitative solubility of the 1,3-isomer is included for comparison.

| Solvent Class | Solvent | Expected Solubility of this compound | Reported Solubility of 1,3-Bis(trifluoromethyl)benzene |

| Nonpolar Aromatic | Toluene | Soluble[1] | Soluble[6][7] |

| Benzene | Soluble[1] | Soluble[6][7] | |

| Halogenated | Dichloromethane | Soluble[1] | - |

| Chloroform | Soluble | - | |

| Ethers | Diethyl Ether | Likely Soluble | Soluble[6][7] |

| Tetrahydrofuran (THF) | Likely Soluble | - | |

| Alcohols | Ethanol | Likely Soluble | Soluble[6][7] |

| Methanol | Likely Soluble | - | |

| Polar Aprotic | Acetone | Likely Soluble | - |

| Acetonitrile | Likely Soluble | - | |

| Dimethylformamide (DMF) | Likely Soluble | - | |

| Nonpolar Aliphatic | Hexane | Likely Soluble | - |

| Aqueous | Water | Insoluble[1] | Insoluble[6][7] |

Expert Insights: The principle of "like dissolves like" is the primary determinant of the solubility of this compound. The molecule is dominated by the nonpolar benzene ring and the hydrophobic trifluoromethyl groups. Therefore, it is expected to be readily soluble in nonpolar solvents such as aromatic hydrocarbons and halogenated solvents. Its solubility in moderately polar solvents like ethers and alcohols is likely, driven by dispersion forces.[1] The high electronegativity of the fluorine atoms in the trifluoromethyl groups can lead to dipole-dipole interactions, which may enhance solubility in polar aprotic solvents.

Factors Influencing Solubility: A Deeper Dive

The dissolution of a solute in a solvent is a complex interplay of energetic factors. Understanding these factors provides a predictive framework for solvent selection.

Caption: Key intermolecular forces governing solubility.

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions. In the case of this compound, the primary interactions with nonpolar solvents are London dispersion forces. With more polar solvents, dipole-dipole interactions may also play a role.

-

Influence of Trifluoromethyl Groups: The two -CF₃ groups are strongly electron-withdrawing, which can create a dipole moment in the molecule. This can enhance its solubility in solvents with some degree of polarity. However, the bulky nature of these groups can also create steric hindrance, potentially limiting interaction with solvent molecules.

-

Temperature Effects: The solubility of most organic liquids in other organic solvents increases with temperature.[1] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. For reactions involving this compound, gentle heating can be an effective strategy to improve solubility and reaction rates.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]

- 7. 1,3-Bis(trifluoromethyl)benzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 1,2-Bis(trifluoromethyl)benzene

Introduction

1,2-Bis(trifluoromethyl)benzene, a member of the hexafluoro-o-xylene family, is a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] The two sterically hindered and powerfully electron-withdrawing trifluoromethyl groups on adjacent carbons of the benzene ring impart unique electronic properties, thermal stability, and lipophilicity to the parent molecule and its derivatives.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of more complex molecules derived from it.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for the 1,2-isomer, this guide will also leverage comparative data from its 1,3- and 1,4-isomers to provide expert interpretation and prediction of its spectroscopic features.

Molecular Structure and Isomerism

The positioning of the two trifluoromethyl groups on the benzene ring significantly influences the molecule's symmetry and, consequently, its spectroscopic output.

Molecular structures of the three isomers of bis(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show a complex multiplet in the aromatic region. Due to the C2v symmetry of the molecule, the four aromatic protons are chemically non-equivalent, giving rise to an AA'BB' spin system.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3, H-6 | ~7.8-8.0 | m |

| H-4, H-5 | ~7.6-7.8 | m |

Comparative ¹H NMR Data for Isomers:

| Compound | Aromatic Protons Chemical Shift (ppm) | Multiplicity | Reference |

| 1,3-Bis(trifluoromethyl)benzene | 7.7-8.1 | m | [3] |

| 1,4-Bis(trifluoromethyl)benzene | 7.80 | s | [4] |

The singlet observed for the 1,4-isomer is due to the higher symmetry, where all four aromatic protons are chemically equivalent.[4] The complex multiplet for the 1,3-isomer arises from the different chemical environments and coupling interactions of the aromatic protons.[3] For the 1,2-isomer, the proximity of the two bulky and electron-withdrawing CF₃ groups is expected to deshield the adjacent protons (H-3 and H-6) to a greater extent than the more distant protons (H-4 and H-5).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by quartets for the carbons bearing the trifluoromethyl groups due to one-bond C-F coupling. The aromatic region will display distinct signals for the protonated and non-protonated carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | J (C-F) (Hz) |

| C-1, C-2 | ~130-132 | q | ~30-35 |

| C-3, C-6 | ~128-130 | m | |

| C-4, C-5 | ~132-134 | m | |

| CF₃ | ~123-125 | q | ~270-275 |

Comparative ¹³C NMR Data for Isomers:

| Compound | CF₃ Bearing Carbon (ppm) | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) | Reference |

| 1,3-Bis(trifluoromethyl)benzene | 131.8 (q, J=33.6 Hz) | 126.4-136.8 | 123.5 (q, J=273.5 Hz) | |

| 1,4-Bis(trifluoromethyl)benzene | 134.0 (q, J=33.3 Hz) | 125.7-126.0 | 123.4 (q, J=273.7 Hz) | [4] |

The chemical shifts and coupling constants are expected to be influenced by the steric and electronic interactions between the adjacent trifluoromethyl groups in the 1,2-isomer.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl groups. A single resonance is expected for the six equivalent fluorine atoms in this compound.

Predicted ¹⁹F NMR Data for this compound:

| Group | Predicted Chemical Shift (ppm) (vs. CFCl₃) | Multiplicity |

| CF₃ | ~ -60 to -62 | s |

Comparative ¹⁹F NMR Data for Isomers and Related Compounds:

| Compound | Chemical Shift (ppm) (vs. CFCl₃) | Reference |

| 1,3-Bis(trifluoromethyl)benzene | -63.0 | |

| 1,4-Bis(trifluoromethyl)benzene | -63.3 | [4] |

| Benzotrifluoride | -63.72 | [5] |

The ortho-disposed trifluoromethyl groups in the 1,2-isomer are likely to experience some steric compression, which may lead to a slight downfield shift compared to the 1,3- and 1,4-isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong C-F stretching vibrations, in addition to characteristic aromatic C-H and C=C stretching and bending modes.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Weak-Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1350-1100 | C-F stretch | Very Strong |

| 770-735 | Ortho-disubstituted C-H out-of-plane bend | Strong |

The C-F stretching region is typically complex, with multiple strong bands due to symmetric and asymmetric vibrations of the CF₃ groups. The position of the C-H out-of-plane bending vibration is highly diagnostic for the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of fluorine and trifluoromethyl groups.

Experimentally Determined GC-MS Data for this compound: [6]

| m/z | Proposed Fragment | Relative Abundance |

| 214 | [M]⁺ | High |

| 195 | [M-F]⁺ | High |

| 145 | [M-CF₃]⁺ | Base Peak |

Fragmentation Pathway:

Proposed fragmentation pathway for this compound in EI-MS.

The base peak at m/z 145 corresponds to the loss of a trifluoromethyl radical, forming a stable benzylic-type cation. The peak at m/z 195 results from the loss of a single fluorine atom. The molecular ion at m/z 214 is expected to be of high intensity due to the stability of the aromatic system.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard of CFCl₃ can be used.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for the trifluoromethyl region should be used.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer via a gas chromatograph (GC) for separation and purification, or by direct infusion if the sample is pure.

-

Ionization: Use a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-400 amu to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound reveals a unique set of spectral features that are directly attributable to the influence of the two adjacent, strongly electron-withdrawing trifluoromethyl groups. While a complete experimental dataset is not fully available in the public domain, a comprehensive understanding of its NMR, IR, and MS properties can be achieved through a combination of existing data, comparison with its isomers, and the application of fundamental spectroscopic principles. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important chemical building block in their research and development endeavors.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Beilstein Journals. (n.d.). Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3.

- Beilstein Journals. (n.d.). Supporting Information for: Catalytic C-F Bond Activation of gem-Difluorocyclopropanes by Nickel(I) Complexes via a Radical-based Mechanism.

- Beilstein Journals. (n.d.). Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethyl source.

- SpectraBase. (n.d.). 1,2-DIFLUORO-3,5-BIS(TRIFLUOROMETHYL)BENZENE - Optional[19F NMR] - Chemical Shifts.

- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 233–246.

- Royal Society of Chemistry. (n.d.). Supporting Information for.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook.

- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 233–246.

- NIST. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. In NIST Chemistry WebBook.

- Valdés-García, G., et al. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 25(15), 3488.

- Urankar, D., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1018.

- Solubility of Things. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. This compound | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 1,2-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic properties of 1,2-bis(trifluoromethyl)benzene. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this unique fluorinated aromatic compound in their respective fields. We will delve into the synthesis, molecular characteristics, and reactivity of this molecule, supported by experimental data and computational insights.

Introduction: The Significance of Fluorination in Aromatic Systems

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful tool in medicinal chemistry and materials science due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity. This compound, with two of these potent groups in an ortho relationship, presents a unique electronic landscape that dictates its reactivity and potential applications. This guide will explore these electronic properties in detail, providing a foundational understanding for its application in advanced synthesis and drug design.

Synthesis of this compound

The primary industrial route to this compound involves a two-step process starting from o-xylene. This method, while classical, is effective for large-scale production.

Step 1: Radical Chlorination of o-Xylene

The first step is the exhaustive radical chlorination of the methyl groups of o-xylene to form 1,2-bis(trichloromethyl)benzene. This reaction is typically initiated by UV light or a radical initiator.

Step 2: Halogen Exchange (Fluorination)

The second and crucial step is the fluorination of 1,2-bis(trichloromethyl)benzene using a fluorinating agent such as antimony trifluoride (SbF3) or, more commonly in industrial settings, anhydrous hydrogen fluoride (HF).[2][3][4] This halogen exchange reaction, often referred to as the Swarts reaction, replaces the chlorine atoms with fluorine atoms to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-bis(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

-

Pressure-rated autoclave reactor

-

Scrubber for acidic gases

Procedure:

-

Charging the Reactor: In a clean and dry pressure-rated autoclave, charge 1,2-bis(trichloromethyl)benzene.

-

Addition of Fluorinating Agent: Carefully add anhydrous hydrogen fluoride to the reactor. The molar ratio of HF to the chlorinated starting material is a critical parameter and should be optimized.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature typically ranging from 100-150°C. The pressure in the reactor will increase as the reaction proceeds.

-

Monitoring the Reaction: The progress of the fluorination can be monitored by taking aliquots (with extreme caution) and analyzing them by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the reactor to a safe temperature and slowly vent the excess HF through a scrubber containing a suitable base (e.g., sodium hydroxide or calcium carbonate).

-

Isolation and Purification: The crude product is then isolated. Purification is typically achieved through distillation to obtain high-purity this compound.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid at room temperature with a slight aromatic odor.[1] The presence of two bulky and highly electronegative trifluoromethyl groups on adjacent carbons of the benzene ring significantly influences its molecular geometry and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₆ | [5][6] |

| Molecular Weight | 214.11 g/mol | [5][6] |

| Boiling Point | 142 °C | [5][7][8] |

| Density | 1.44 g/cm³ | [5][7][8] |

| Refractive Index (n20D) | 1.39 | [5][7] |

| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, toluene, dichloromethane), poorly soluble in water. | [1] |

Electronic Properties: The Influence of Two Ortho-Trifluoromethyl Groups

The two adjacent trifluoromethyl groups are the defining feature of this compound, and they govern its electronic landscape. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry.

Inductive Effect and Resonance

The primary electronic influence of the trifluoromethyl group is its strong negative inductive effect (-I effect). The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the benzene ring through the sigma framework. While fluorine has lone pairs, the resonance effect (+R effect) is weak and generally overshadowed by the potent inductive withdrawal.

The presence of two such groups in an ortho-arrangement creates a significantly electron-deficient aromatic ring. This has profound consequences for the molecule's reactivity.

Caption: Molecular structure of this compound.

Dipole Moment

Spectroscopic Characterization

The electronic environment of this compound is reflected in its spectroscopic data.

-

¹H NMR: The proton signals in the ¹H NMR spectrum are expected to appear in the aromatic region, shifted downfield compared to benzene due to the deshielding effect of the electron-withdrawing trifluoromethyl groups.

-

¹³C NMR: The carbon signals of the benzene ring in the ¹³C NMR spectrum will also be shifted downfield. The carbons directly attached to the trifluoromethyl groups will show the most significant downfield shift.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a key tool for characterizing this molecule. It will show a singlet for the six equivalent fluorine atoms of each trifluoromethyl group. The chemical shift will be in the typical range for -CF3 groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The strong electron-withdrawing groups may cause a slight shift in the absorption maxima compared to benzene.

Reactivity: A Tale of Two Substitution Patterns

The highly electron-deficient nature of the aromatic ring in this compound dictates its reactivity, making it susceptible to nucleophilic attack while being deactivated towards electrophiles.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. The presence of two such groups in this compound makes the ring extremely unreactive towards electrophiles. The strong inductive electron withdrawal reduces the nucleophilicity of the benzene ring, making it a poor partner for electrophilic attack. Forcing conditions are typically required for any electrophilic substitution to occur, and the substitution, if it happens, is expected to be directed to the positions meta to the trifluoromethyl groups.

Caption: Reactivity pathway for EAS.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its inertness towards electrophiles, the electron-deficient ring of this compound is highly activated for nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. The trifluoromethyl groups can stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Halogenated Derivative

This protocol describes a general procedure for the reaction of a hypothetical 4-halo-1,2-bis(trifluoromethyl)benzene with a nucleophile.

Materials:

-

4-Halo-1,2-bis(trifluoromethyl)benzene (e.g., 4-fluoro-, 4-chloro-, or 4-bromo-)

-

Nucleophile (e.g., sodium methoxide, ammonia, or a thiol)

-

Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-halo-1,2-bis(trifluoromethyl)benzene in a suitable polar aprotic solvent.

-

Addition of Nucleophile: Add the nucleophile to the reaction mixture. The stoichiometry will depend on the specific nucleophile and substrate.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture and quench it with water.

-

Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Computational Insights

Computational chemistry provides valuable insights into the electronic structure of this compound. Density Functional Theory (DFT) calculations can be used to determine key electronic parameters.

-

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding a molecule's reactivity. For this compound, the strong electron-withdrawing groups are expected to significantly lower the energies of both the HOMO and LUMO compared to benzene. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

Electrostatic Potential Map: An electrostatic potential map would visually represent the electron distribution in the molecule. It is predicted to show a region of high positive potential (electron deficiency) on the aromatic ring, particularly near the trifluoromethyl groups, and regions of negative potential around the fluorine atoms. This map would clearly illustrate the sites most susceptible to nucleophilic and electrophilic attack.

Caption: A typical computational workflow.

Applications in Drug Development and Materials Science

The unique electronic properties of this compound make it a valuable building block in several advanced applications:

-

Pharmaceuticals and Agrochemicals: The trifluoromethyl groups can enhance the metabolic stability and membrane permeability of drug candidates.[5] The electron-deficient ring can be a key component in molecules designed to interact with specific biological targets.

-

Advanced Materials: Its thermal stability and dielectric properties make it suitable for the synthesis of high-performance polymers and materials for the electronics industry.[5]

Conclusion

This compound is a fascinating molecule whose electronic properties are dominated by the powerful electron-withdrawing nature of its two ortho-trifluoromethyl groups. This leads to a highly electron-deficient aromatic ring that is unreactive towards electrophiles but activated for nucleophilic substitution. A thorough understanding of these electronic characteristics, supported by spectroscopic and computational data, is crucial for harnessing the full potential of this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- This compound - Solubility of Things. (URL: )

- This compound | C8H4F6 | CID 9818 - PubChem. (URL: [Link])

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (URL: [Link])

- Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- DE69915924T2 - Process for the preparation of bis (trifluoromethyl)

- Method for producing bis(trifluoromethyl)benzene - European Patent Office - EP 0953557 A1 - Googleapis.com. (URL: [Link])

- Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I)

- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL: [Link])

- Production of Bis(trifluoromethyl)

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. (URL: [Link])

- EP0953557B1 - Method for producing bis(trifluoromethyl)

- Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. (URL: [Link])

- Vibrational Spectra of Fluorinated Aromatics. VIII. 1 ,4-Bis (trifluoromethyl) benzene*. (URL: [Link])

- Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

- Supporting Inform

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC. (URL: [Link])

- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl

- Benzene, (trifluoromethyl)- - the NIST WebBook. (URL: [Link])

- Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

- Electrophilic Trifluoromethylation | Chem-St

- Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)

- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

- Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

- This compound, CAS No. 433-95-4 - iChemical. (URL: [Link])

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, CAS No. 433-95-4 - iChemical [ichemical.com]

The Unassuming Workhorse: A Technical Guide to the Reaction Mechanisms of 1,2-Bis(trifluoromethyl)benzene for the Modern Researcher

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing motifs has become a cornerstone for tailoring molecular properties. Among the array of fluorinated building blocks, 1,2-bis(trifluoromethyl)benzene stands out as a versatile and powerful scaffold. Its unique electronic and steric properties, conferred by the two vicinal trifluoromethyl (-CF₃) groups, profoundly influence its reactivity and make it a valuable precursor for a diverse range of complex molecules. This in-depth technical guide provides a comprehensive exploration of the core reaction mechanisms involving this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Foundation: Understanding the Electronic Landscape of this compound

The two strongly electron-withdrawing trifluoromethyl groups, positioned ortho to each other, create a highly electron-deficient aromatic ring. This fundamental characteristic dictates the primary modes of reactivity for this molecule. The inductive effect of the -CF₃ groups significantly lowers the electron density of the π-system, making the benzene ring susceptible to nucleophilic attack while deactivating it towards classical electrophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₆ | [1]() |

| Molecular Weight | 214.11 g/mol | [1]() |

| Boiling Point | 142 °C | [1]() |

| Density | 1.44 g/mL | [1]() |

| Appearance | Colorless liquid | [1]() |

Nucleophilic Aromatic Substitution (SNA r): A Gateway to Functionalization

The electron-deficient nature of the this compound core makes it an excellent substrate for nucleophilic aromatic substitution (SNA r) reactions, provided a suitable leaving group is present on the ring. The two -CF₃ groups strongly activate the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate.

Mechanistic Principles and Regioselectivity

The SNA r reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl groups, which is a key stabilizing factor. In the second step, the leaving group is expelled, and aromaticity is restored.

The regioselectivity of nucleophilic attack on a halogenated this compound derivative is governed by a combination of electronic and steric factors. The positions ortho and para to the electron-withdrawing groups are electronically activated for nucleophilic attack. In the case of a monohalogenated this compound, the nucleophile will preferentially attack the carbon bearing the halogen.

Sources

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,2-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 1,2-bis(trifluoromethyl)benzene. This substrate presents a significant challenge to synthetic chemists due to the presence of two potent, electron-withdrawing trifluoromethyl groups on adjacent carbons of the aromatic ring. This guide delves into the electronic effects governing the reactivity and regioselectivity of EAS reactions on this highly deactivated arene. Detailed mechanistic insights are provided, alongside field-proven, albeit often forcing, protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions. The inherent limitations and challenges associated with the functionalization of this molecule are also critically discussed, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Challenge of Functionalizing a Highly Deactivated Arene

The incorporation of trifluoromethyl (-CF3) groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] These groups can profoundly alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound, with two of these powerful groups in an ortho arrangement, represents a uniquely challenging substrate for further functionalization via electrophilic aromatic substitution (EAS). The extreme electron deficiency of the aromatic ring necessitates a departure from standard EAS conditions and a deeper understanding of the governing electronic principles. This guide serves as a senior application scientist's perspective on navigating the complexities of electrophilic substitution on this demanding yet valuable chemical entity.

Electronic Landscape and Regioselectivity: A Tale of Two Deactivators

The reactivity of an aromatic ring in electrophilic aromatic substitution is dictated by its electron density. The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the three highly electronegative fluorine atoms.[2] This effect drastically reduces the nucleophilicity of the benzene ring, making it significantly less reactive towards electrophiles than benzene itself.[1] In the case of this compound, the cumulative inductive effect of two adjacent -CF3 groups results in a profoundly deactivated aromatic system.

Directing Effects of Adjacent Trifluoromethyl Groups

The trifluoromethyl group is a strong meta-director in electrophilic aromatic substitution.[2] This directing effect can be understood by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack. Attack at the ortho or para positions to a -CF3 group places a partial positive charge on the carbon atom directly attached to the electron-withdrawing substituent, a highly destabilizing arrangement. In contrast, attack at the meta position avoids this unfavorable interaction, making it the preferred pathway.[3]

In this compound, we have two adjacent meta-directing groups. To predict the site of substitution, we must consider the directing influence of both groups. The four available positions for substitution are C3, C4, C5, and C6.

-

Positions C3 and C6: These positions are ortho to one -CF3 group and meta to the other.

-

Positions C4 and C5: These positions are meta to one -CF3 group and para to the other.

Considering the deactivating nature of the -CF3 group, attack at positions that are ortho or para to either group is highly disfavored. Therefore, the most likely positions for electrophilic attack are those that are meta to both -CF3 groups. In the case of this compound, there are no such positions. However, the positions that are meta to one group and para to the other (C4 and C5) are still more deactivated than the positions that are meta to one and ortho to the other (C3 and C6). The least deactivated positions are C4 and C5, which are meta to the C1-CF3 and C2-CF3 groups respectively. Due to symmetry, these two positions are equivalent. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the 4-position (and its equivalent 5-position) .

Diagram: Regioselectivity in the Nitration of this compound

Caption: Predicted major product of electrophilic aromatic substitution on this compound.

Experimental Protocols and Methodologies

The extreme deactivation of the this compound ring necessitates the use of forcing reaction conditions to achieve electrophilic aromatic substitution. Standard protocols often fail or provide negligible yields. The following sections outline general procedures and important considerations for key EAS reactions.

Nitration

Nitration is one of the most common EAS reactions. Due to the deactivated nature of the substrate, a powerful nitrating agent and harsh conditions are required. The synthesis of 4-nitro-1,2-bis(trifluoromethyl)benzene is a known transformation, confirming the predicted regioselectivity.

Protocol: Nitration of this compound

Warning: This reaction involves the use of highly corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Preparation of the Nitrating Mixture

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid (20-30% SO3).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add fuming nitric acid (90-100%) dropwise to the cooled fuming sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

Step 2: Nitration Reaction

-

To the prepared nitrating mixture, slowly add this compound dropwise.

-

After the addition is complete, slowly warm the reaction mixture to 80-100 °C and maintain this temperature for several hours. The reaction progress should be monitored by GC-MS or TLC.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 80-100 | 2-6 | Moderate | [4] |

Halogenation

Halogenation of highly deactivated aromatic rings is also challenging. Standard conditions using a Lewis acid catalyst like FeBr₃ or AlCl₃ with Br₂ or Cl₂ may not be sufficient. More forcing conditions are typically required.

Protocol: Bromination of this compound (Vapor Phase)

Note: This is a high-temperature, specialized method and may not be suitable for all laboratory settings.

Step 1: Reaction Setup

-

A mixture of this compound and bromine is prepared.

-

The mixture is vaporized and passed through a heated tube reactor.

Step 2: Bromination Reaction

-

The reaction is carried out at a temperature between 700 and 900 °C.[1]

-

The contact time in the reactor will influence the degree of bromination (mono- vs. di-bromination).

Step 3: Product Collection and Purification

-

The product mixture exiting the reactor is cooled and condensed.

-

The products are then separated and purified by fractional distillation.

| Reaction | Reagents | Temperature (°C) | Yield (%) | Reference |

| Bromination (Vapor Phase) | Br₂ | 700-900 | Not specified | [1] |

For laboratory-scale synthesis under milder conditions, the use of stronger halogenating agents or catalyst systems may be necessary. For example, a mixture of the halogen with a strong oxidizing agent or the use of "superacids" could potentially facilitate the reaction at lower temperatures. However, specific literature precedence for this compound is scarce.

Friedel-Crafts Reactions: The Limits of Electrophilic Substitution

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in aromatic chemistry. However, a significant limitation of these reactions is their general failure on strongly deactivated aromatic rings.[5] The presence of one strongly electron-withdrawing group is often enough to prevent the reaction from occurring under standard conditions. With two -CF3 groups, this compound is exceedingly unreactive towards Friedel-Crafts reactions.

The reaction fails because the deactivated ring is not nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the electron-withdrawing groups, further deactivating the ring.

Conclusion on Friedel-Crafts Reactions: It is highly unlikely that this compound will undergo Friedel-Crafts alkylation or acylation under conventional conditions. Researchers seeking to introduce alkyl or acyl groups onto this scaffold should consider alternative synthetic strategies, such as nucleophilic aromatic substitution on a pre-functionalized derivative or metal-catalyzed cross-coupling reactions.

Diagram: Workflow for Attempted Friedel-Crafts Acylation

Caption: A typical workflow for an attempted Friedel-Crafts acylation on this compound, which is expected to result in no reaction.

Conclusion and Future Perspectives

The electrophilic aromatic substitution of this compound is a formidable challenge in synthetic organic chemistry. The extreme deactivation imposed by the two adjacent trifluoromethyl groups necessitates the use of highly forcing reaction conditions to achieve even moderate success. This guide has demonstrated that while reactions like nitration are feasible under harsh conditions, leading to substitution at the 4-position as predicted by electronic effects, other cornerstone EAS reactions like Friedel-Crafts are largely inaccessible.

For drug development professionals and materials scientists, this inherent inertness can be both a challenge and an opportunity. The stability of the this compound core can be advantageous in designing robust molecules. However, the introduction of further diversity through EAS is limited. Future research in this area should focus on the development of novel, highly reactive electrophiles and catalytic systems capable of overcoming the high activation barrier for substitution on such electron-poor aromatic systems. The exploration of alternative functionalization strategies, such as directed C-H activation or nucleophilic aromatic substitution, will be crucial for unlocking the full potential of this intriguing and valuable chemical scaffold.

References

- Wikipedia. (2023).

- Simons, J. H., & Ramler, E. O. (1943). The Vapor Phase Bromination of Trifluoromethyl Derivatives of Benzene. Journal of the American Chemical Society, 65(3), 389–392. [Link]

- Khan Academy. (n.d.).

- Chemistry LibreTexts. (2023). 15.

- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

- University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

- Winthrop University. (n.d.).

- PubMed. (2007).

- Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. [Link]

- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

- Google Patents. (2004). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

Sources

- 1. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 2. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

A Technical Guide to Nucleophilic Aromatic Substitution on Systems Activated by Vicinal Bis(trifluoromethyl) Groups

Abstract: The strategic incorporation of trifluoromethyl (-CF3) groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] These groups impart unique properties, including enhanced metabolic stability, increased lipophilicity, and profound alterations to the electronic character of the aromatic ring.[1][3] This guide provides an in-depth examination of nucleophilic aromatic substitution (SNAr) on benzene rings activated by two adjacent, or vicinal, trifluoromethyl groups. While 1,2-bis(trifluoromethyl)benzene itself lacks the necessary leaving group for a substitution reaction, its halogenated derivatives (e.g., 1-halo-2,3-bis(trifluoromethyl)benzene) are highly activated substrates for SNAr. We will explore the foundational mechanistic principles, provide detailed, field-proven experimental protocols for the formation of C-O, C-N, and C-S bonds, and discuss the applications of the resulting products in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Part 1: Foundational Principles of SNAr on Bis(trifluoromethyl)-Activated Systems

The Addition-Elimination Mechanism: A Core Concept

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the functionalization of aromatic rings. Unlike electrophilic substitutions, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs).[4] The reaction typically proceeds through a two-step addition-elimination mechanism.[1][5]

-

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] This step temporarily disrupts the aromaticity of the ring, and the ipso-carbon becomes sp3-hybridized.[6][7]

-

Elimination: The aromaticity is restored as the leaving group is expelled, resulting in the net substitution product.[5][6]

While this two-step model is widely accepted, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single transition state, bypassing a stable Meisenheimer intermediate.[8][9][10] For the highly activated systems discussed herein, however, the stepwise model provides a robust framework for understanding reactivity.

The Unparalleled Activating Power of Vicinal -CF₃ Groups

A single trifluoromethyl group is a potent EWG due to the high electronegativity of the fluorine atoms, activating an aromatic ring for nucleophilic attack.[2][3][11] When two such groups are placed in an ortho (1,2) relationship, their effects are synergistic, creating a profoundly electron-deficient aromatic system.

-

Inductive Withdrawal: The strong sigma-electron withdrawal from the three fluorine atoms in each -CF₃ group polarizes the C-F bonds, which in turn strongly polarizes the bond to the aromatic ring. This effect is additive, making the ring carbons exceptionally electrophilic and susceptible to nucleophilic attack.

-

Stabilization of the Meisenheimer Complex: The primary role of the EWGs is to stabilize the negative charge of the anionic Meisenheimer intermediate. With two ortho -CF₃ groups, this stabilization is particularly effective, lowering the activation energy for the initial nucleophilic addition, which is often the rate-determining step.[1][7]

The diagram below illustrates the mechanism and the critical role of the vicinal -CF₃ groups in stabilizing the reaction intermediate.

Caption: SNAr Mechanism on a Bis(CF3)-Activated Arene.

Part 2: Synthetic Protocols and Methodologies

General Considerations & Safety

-

Substrate: The protocols described are generalized for a substrate such as 1-fluoro-2,3-bis(trifluoromethyl)benzene . Fluorine is often the leaving group of choice for SNAr as its high electronegativity maximally activates the ipso-carbon for attack, despite fluoride being a poorer leaving group than heavier halides in other substitution reactions like SN2.[12]

-

Solvents: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are standard choices as they effectively solvate the cation of the nucleophilic salt without solvating the anion, thus enhancing nucleophilicity.[13]

-

Bases: A base is typically required to deprotonate the nucleophile (e.g., a phenol or thiol) or to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less acidic pronucleophiles.[13]

-

Safety: Many polar aprotic solvents (DMF, NMP) are classified as reprotoxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13] Strong bases like NaH are water-reactive and flammable; they must be handled under an inert atmosphere (N₂ or Ar). Thiols often have strong, unpleasant odors and are toxic; they should be handled exclusively in a fume hood.[14]

Experimental Workflow Overview

The general workflow for performing these SNAr reactions is consistent across different nucleophile classes.

Caption: General Experimental Workflow for SNAr.

Protocol A: C-O Bond Formation with Phenoxides

This protocol describes the reaction with a generic phenol to form a diaryl ether, a common structural motif in pharmaceuticals.

-

Materials:

-

1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv)

-

Substituted Phenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

-

Anhydrous DMF

-

-

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted phenol (1.1 equiv) and K₂CO₃ (2.0 equiv).

-

Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the 1-fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv) to the suspension via syringe.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol B: C-N Bond Formation with Amines

This protocol details the reaction with a secondary amine, such as morpholine or piperidine.

-

Materials:

-

1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv)

-

Secondary Amine (e.g., morpholine, 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) or K₂CO₃ (2.0 equiv)

-

Anhydrous DMSO

-

-

Methodology:

-

To a reaction vial, add 1-fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv) and dissolve it in anhydrous DMSO.

-

Add the secondary amine (1.2 equiv) to the solution.

-

Add the base (DIPEA or K₂CO₃) to the reaction mixture.

-